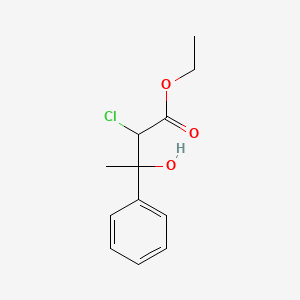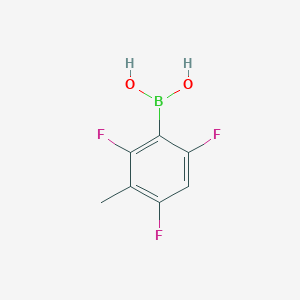
2,4,6-Trifluoro-3-methylphenylboronicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trifluoro-3-methylphenylboronic acid: (CAS Number: 1140438-96-5, MDL Number: MFCD09836184) is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of trifluoromethyl groups and a boronic acid moiety, making it a valuable reagent in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of 3-methylphenylboronic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the trifluorinated product.
Halogen Exchange: Another method involves the halogen exchange reaction where 3-chloro-2,4,6-trifluorotoluene is reacted with a boronic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of 2,4,6-trifluoro-3-methylphenylboronic acid often involves large-scale halogen exchange reactions due to their efficiency and high yield. The process is optimized to ensure minimal by-products and high purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often leading to the formation of various substituted phenylboronic acids.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products:
Oxidation: Formation of trifluoromethylphenol derivatives.
Reduction: Formation of 3-methylphenylboronic acid.
Substitution: Formation of substituted phenylboronic acids with various functional groups.
科学的研究の応用
2,4,6-Trifluoro-3-methylphenylboronic acid is extensively used in scientific research due to its unique chemical properties:
Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block in the synthesis of drug candidates, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 2,4,6-trifluoro-3-methylphenylboronic acid primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is crucial in the synthesis of complex organic molecules.
類似化合物との比較
Phenylboronic Acid: Lacks the trifluoromethyl groups, making it less reactive in certain cross-coupling reactions.
3-Methylphenylboronic Acid: Similar structure but without the trifluoromethyl groups, resulting in different reactivity and selectivity.
2,4,6-Trifluorophenylboronic Acid: Similar trifluoromethyl substitution but lacks the methyl group, affecting its steric and electronic properties.
Uniqueness: 2,4,6-Trifluoro-3-methylphenylboronic acid is unique due to the presence of both trifluoromethyl and boronic acid groups, which enhance its reactivity and selectivity in various chemical reactions. This combination makes it a valuable reagent in the synthesis of complex organic molecules.
特性
分子式 |
C7H6BF3O2 |
|---|---|
分子量 |
189.93 g/mol |
IUPAC名 |
(2,4,6-trifluoro-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H6BF3O2/c1-3-4(9)2-5(10)6(7(3)11)8(12)13/h2,12-13H,1H3 |
InChIキー |
ATGZNBFLYKFGLK-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=C(C=C1F)F)C)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol,4-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B14003081.png)
![ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate](/img/structure/B14003093.png)
![4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride](/img/structure/B14003099.png)

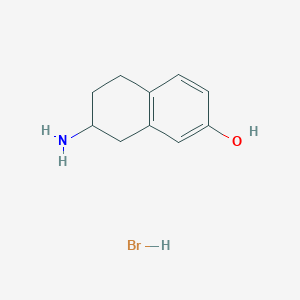
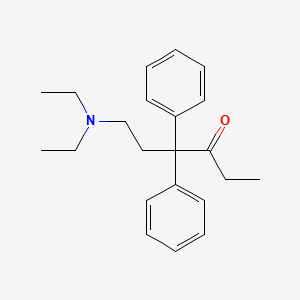
![4-[[2-(Dimethylamino)phenyl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B14003114.png)
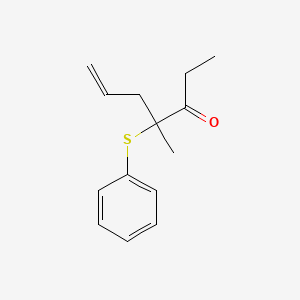
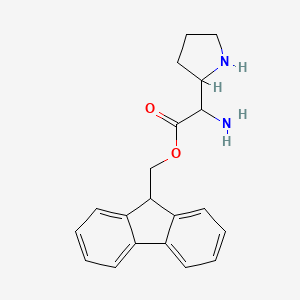

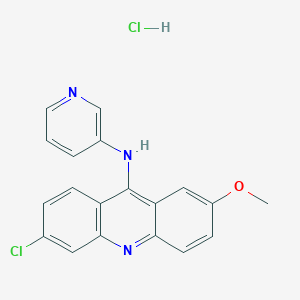
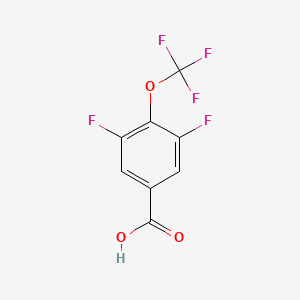
![n-{4-[(4-Nitrophenyl)sulfonyl]phenyl}-2-(piperidin-1-yl)acetamide](/img/structure/B14003145.png)
